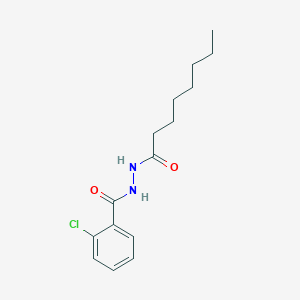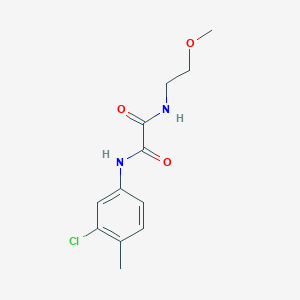![molecular formula C18H18N4O3 B4557996 1-methyl-5-[({1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4557996.png)
1-methyl-5-[({1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves various chemical reactions, aiming to introduce specific functional groups that confer the desired biological activities. An example includes the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a compound synthesized by treating an intermediate with ethyl 2-cyano-3,3-dimethylthioacrylate, highlighting the diverse synthetic routes possible for such compounds (Minga, 2005).
Molecular Structure Analysis
X-ray diffraction methods are commonly used to determine the crystal structure of pyrazole derivatives, providing detailed insights into their molecular geometry. For instance, the crystal structure of similar compounds has been determined, revealing monoclinic space groups and specific bond lengths and angles, which are crucial for understanding the compound's chemical behavior and interaction with biological targets (Minga, 2005).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclocondensation and hydrolysis, to produce compounds with significant biological activities. These reactions are essential for modifying the chemical structure to enhance pharmacological properties or reduce toxicity (Bernardino et al., 2007).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for the compound's formulation and delivery in pharmaceutical applications. Detailed physical property analysis is required to optimize these aspects for clinical use.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and hydrogen bonding potential, are directly related to the compound's efficacy and safety profile. For example, the presence of specific functional groups can significantly impact the compound's ability to interact with biological targets, influencing its therapeutic potential and specificity (Bahgat et al., 2009).
Scientific Research Applications
Structural and Spectral Analysis
Research has focused on understanding the structural and spectral properties of pyrazole derivatives. For instance, a study on "5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid" elucidated its structure through experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction, which are crucial for the development of new compounds with desired properties (S. Viveka et al., 2016).
Synthesis of Novel Compounds
Efforts in synthesizing novel pyrazole derivatives have been documented. A notable example includes the development of new ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation, demonstrating the versatility of pyrazole compounds in synthesizing complex molecules (Aseyeh Ghaedi et al., 2015).
Chemosensor Development
A significant application involves the use of pyrazole derivatives as chemosensors. A study introduced a new colorimetric chemosensor based on hybrid azo-pyrazole/pyrrolinone ester hydrazone dye, capable of detecting metal cations like Cu2+, Zn2+, and Co2+ through color changes, highlighting the potential of pyrazole derivatives in environmental and analytical chemistry (T. Aysha et al., 2021).
Coordination Polymers
Research has also explored the creation of coordination polymers using pyrazole-based ligands. One study prepared bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands for assembling with Zn(II) and Cd(II) ions, leading to the formation of coordination polymers with potential applications in material science (M. Cheng et al., 2017).
Antiviral and Antibacterial Properties
Another area of interest is the antiviral and antibacterial properties of pyrazole derivatives. A study synthesized 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, investigating their effects on viruses like HSV-1 and Mayaro virus, indicating the potential of these compounds in developing new antiviral drugs (A. Bernardino et al., 2007).
properties
IUPAC Name |
1-methyl-5-[1-(3-pyrrol-1-ylphenyl)ethylcarbamoyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(13-6-5-7-14(10-13)22-8-3-4-9-22)20-17(23)16-15(18(24)25)11-19-21(16)2/h3-12H,1-2H3,(H,20,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEXWZMUNOHBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=C2)NC(=O)C3=C(C=NN3C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4557920.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4557928.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4557934.png)

![2-(phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4557957.png)
![2-chloro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4557964.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4557973.png)


![1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4557994.png)
![N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-fluorobenzamide](/img/structure/B4558002.png)

![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4558014.png)